Regiochemical Purity in Nitration: Exclusive Formation of the 4-Nitro Isomer vs. Competing 6-Nitro Isomer
The nitration of 2,3-dichloro-6-trifluoromethyltoluene under optimized low-temperature conditions (≤0 °C, fuming HNO₃/conc. H₂SO₄) yields exclusively the target 4-nitro isomer (CAS 115571-68-1), with no detectable formation of the regioisomeric 6-nitro derivative (CAS 115571-67-0) . In contrast, uncontrolled nitration or alternative starting materials may produce mixtures of regioisomers, necessitating costly chromatographic separation for procurement-grade purity [1].
| Evidence Dimension | Nitration regioisomer ratio |
|---|---|
| Target Compound Data | >99:1 4-nitro:6-nitro isomer (single product) |
| Comparator Or Baseline | 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene (CAS 115571-67-0) — formed only under different conditions |
| Quantified Difference | Essential absence of the 6-nitro isomer under optimized protocol |
| Conditions | Fuming HNO₃, conc. H₂SO₄, 0 °C, 3.5 h |
Why This Matters
Exclusive regioselectivity eliminates the cost and yield loss of isomer separation, ensuring reproducible downstream synthesis of the target aniline herbicide intermediate.
- [1] ChemicalBook. (2022). 115571-67-0(2,3-二氯-4-三氟甲基-6-硝基甲苯) – Product Information. View Source
